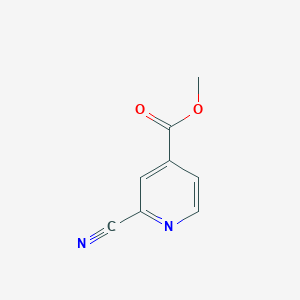

Methyl 2-cyanoisonicotinate

概述

描述

阿司匹林,也称为乙酰水杨酸,是一种广泛使用的非甾体抗炎药(NSAID)。它通常用于减轻疼痛,发烧和炎症。阿司匹林还具有抗血栓特性,使其在预防高风险个体的心脏病,中风和血栓方面有用 . 该化合物于1897年由拜耳公司的科学家首次合成,自那以后已成为全世界使用最广泛的药物之一 .

准备方法

阿司匹林通过水杨酸与乙酸酐的酯化反应合成。该反应由强酸催化,通常为硫酸或磷酸 . 一般步骤包括将水杨酸与乙酸酐和几滴酸催化剂混合,然后加热混合物以促进反应。产物乙酰水杨酸然后通过重结晶纯化 .

工业生产方法: 在工业环境中,阿司匹林的生产遵循类似的过程,但规模更大。反应条件经过精心控制以最大限度地提高产量和纯度。粗产物通常使用真空过滤和重结晶等技术进行纯化 .

化学反应分析

阿司匹林经历几种类型的化学反应,包括:

氧化和还原: 虽然阿司匹林本身比较稳定,但其前体水杨酸可以进行氧化和还原反应.

常用试剂和条件:

水解: 水,酸性或碱性催化剂。

酯化: 乙酸酐,硫酸或磷酸作为催化剂.

主要产品:

水解: 水杨酸和乙酸。

酯化: 乙酰水杨酸(阿司匹林)和乙酸.

科学研究应用

Pharmaceutical Applications

Methyl 2-cyanoisonicotinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR). Research has demonstrated that this compound can be synthesized efficiently using microfluidic techniques, allowing for the production of large quantities required for biological evaluations.

Case Study: Synthesis of mGluR NAMs

- A study detailed a method involving the synthesis of this compound as a precursor to create several mGluR NAMs. The process involved a continuous flow synthesis that optimized reaction conditions to enhance yield and purity .

Synthesis of Other Intermediates

This compound is also employed in the synthesis of other biologically active compounds. For example, it acts as a starting material for producing 2-cyano isonicotinic acid hydrazide derivatives, which have potential applications in medicinal chemistry.

Synthesis Overview:

- The compound undergoes hydrolysis to yield γ-picolinic acid, which can then be reacted with hydrazine derivatives to form isonicotinoylhydrazine compounds. This synthetic route has been optimized for mild reaction conditions, making it suitable for industrial applications .

Agricultural Chemicals

In agrochemistry, this compound is recognized as an intermediate for synthesizing pesticides and herbicides. Its utility in creating compounds that exhibit biological activity against pests makes it valuable in agricultural formulations.

Example Applications:

- The compound has been identified as a precursor for developing novel agrochemical agents that target specific pathways in pest organisms, enhancing efficacy while minimizing environmental impact .

作用机制

相似化合物的比较

阿司匹林经常与其他非甾体抗炎药(NSAID)进行比较,例如布洛芬和萘普生 . 虽然所有这些化合物都具有相似的抗炎和镇痛特性,但阿司匹林在不可逆地抑制COX酶方面是独一无二的 . 这使得阿司匹林作为抗血栓剂特别有效 .

类似化合物:

布洛芬: 另一种用于治疗疼痛和炎症的非甾体抗炎药.

萘普生: 一种与阿司匹林和布洛芬具有类似用途的非甾体抗炎药.

对乙酰氨基酚: 虽然不是非甾体抗炎药,但它通常用于缓解疼痛和退烧.

阿司匹林独特的机制和悠久的应用历史使其在医学和科学研究中都成为宝贵的化合物。

生物活性

Methyl 2-cyanoisonicotinate (MCIN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MCIN, supported by relevant data and case studies.

- Chemical Formula : C₈H₆N₂O₂

- Molecular Weight : 162.14 g/mol

- CAS Number : 12132796

1. Anticancer Activity

Research indicates that MCIN exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that MCIN induces apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10 | Modulation of Bcl-2 family proteins |

2. Anti-inflammatory Effects

MCIN has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism involves the inhibition of the NF-kB signaling pathway, which is pivotal in mediating inflammation .

3. Antioxidant Activity

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. Research indicates that MCIN enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cellular models .

The biological effects of MCIN can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis by activating caspases, leading to programmed cell death.

- NF-kB Inhibition : Suppresses the NF-kB pathway, reducing inflammation and associated cytokine production.

- Antioxidant Enzyme Modulation : Enhances the expression of key antioxidant enzymes, mitigating oxidative stress.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of MCIN on MCF-7 breast cancer cells. The results showed that treatment with MCIN at concentrations ranging from 5 to 20 µM led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .

Case Study 2: Anti-inflammatory Response in Macrophages

In another study focusing on inflammation, MCIN was administered to LPS-stimulated macrophages. The findings revealed a significant reduction in TNF-α and IL-6 levels compared to untreated controls. Further analysis indicated that this effect was mediated through the downregulation of NF-kB activity, highlighting its potential as an anti-inflammatory agent .

属性

IUPAC Name |

methyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHMLCJEKDDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478210 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-64-6 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyanopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?

A1: this compound serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].

Q2: What are the advantages of using this compound in this particular synthesis route?

A2: The use of this compound, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。